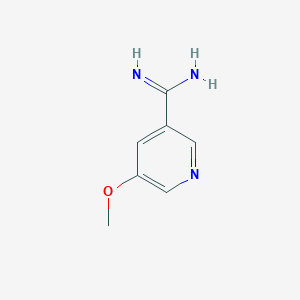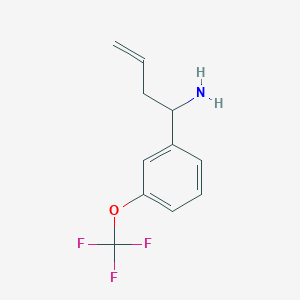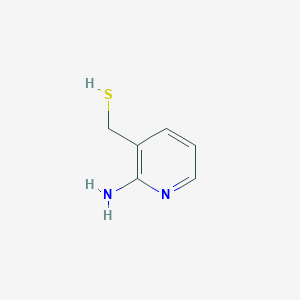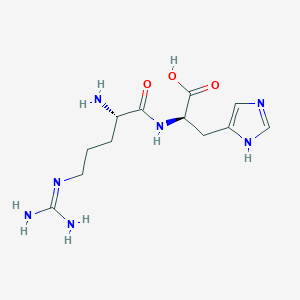
6-Ethyl-5,7-difluoroindoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-5,7-difluoroindoline-2,3-dione is a synthetic organic compound belonging to the indoline family. This compound is characterized by the presence of ethyl and difluoro substituents on the indoline ring, which imparts unique chemical and physical properties. The molecular formula of this compound is C10H7F2NO2, and it has a molecular weight of approximately 211.16 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,7-difluoroindoline-2,3-dione typically involves the introduction of ethyl and difluoro groups onto the indoline-2,3-dione scaffold. One common method involves the reaction of 5,7-difluoroindoline-2,3-dione with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the ethylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Ethyl-5,7-difluoroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of substituted indoline derivatives with various functional groups.
科学的研究の応用
6-Ethyl-5,7-difluoroindoline-2,3-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, dyes, and pigments.
作用機序
The mechanism of action of 6-Ethyl-5,7-difluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The presence of ethyl and difluoro groups can enhance the compound’s binding affinity and specificity, contributing to its biological activity.
類似化合物との比較
Similar Compounds
5,6-Difluoroindoline-2,3-dione: Similar in structure but lacks the ethyl group, which may result in different chemical and biological properties.
6,7-Difluoroindoline-2,3-dione: Another closely related compound with difluoro substituents at different positions on the indoline ring.
Uniqueness
6-Ethyl-5,7-difluoroindoline-2,3-dione is unique due to the presence of both ethyl and difluoro groups, which impart distinct chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C10H7F2NO2 |
|---|---|
分子量 |
211.16 g/mol |
IUPAC名 |
6-ethyl-5,7-difluoro-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H7F2NO2/c1-2-4-6(11)3-5-8(7(4)12)13-10(15)9(5)14/h3H,2H2,1H3,(H,13,14,15) |
InChIキー |
CZNAEPOAEIGIMQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C2C(=C1F)NC(=O)C2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108306.png)

![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13108308.png)
![6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)



![2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13108341.png)


![6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13108365.png)

